n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide
Description
Properties
CAS No. |
4022-99-5 |
|---|---|
Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-yl]formamide |
InChI |
InChI=1S/C13H12N6O/c20-9-16-12-11(13-14-7-17-18-13)19(8-15-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,20)(H,14,17,18) |
InChI Key |
CVIWJEZILUCBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Formation of the Imidazole Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the triazole and imidazole rings.
Reduction: Reduced forms of the triazole and imidazole rings.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide involves its interaction with specific molecular targets. The triazole and imidazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
Structural Analogues in Agrochemical Patents
Example 63 (C₂₀H₁₄F₆N₈) :
This pesticidal compound from European Patent EP 1 926 722 B1 shares a benzimidazole-triazole scaffold but includes a pyridinyloxy linker and trifluoromethyl substituents. Its molecular weight (496.38 g/mol ) and lipophilic trifluoromethyl groups enhance membrane permeability, making it suitable for pesticidal applications .
Key Differences :
- The formamide group in the target may offer hydrogen-bonding interactions distinct from the amine groups in Example 63.
Tetrazole-Based Analogues
Formamide, N-[1-(Phenylmethyl)-5-(2H-tetrazol-5-yl)-1H-imidazol-4-yl] (CAS: 13015-29-7): This analogue replaces the triazole with a tetrazole ring, altering the electronic properties and molecular weight (269.26 g/mol vs. 292.28 g/mol for the target).
Key Differences :
- The triazole in the target compound may provide stronger π-π stacking interactions in biological targets compared to tetrazole.
- Tetrazoles are more acidic (pKa ~4.9), which could affect solubility and binding affinity.
Pesticidal Derivatives with Sulfonyl Groups
N-(Cyclopropylmethyl)-5-(Methylsulfonyl)-N-{1-[1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amide :
This compound (C₁₄H₁₅N₇O₂S, MW: 353.38 g/mol) from European Patent Bulletin 2021 features a sulfonyl group and pyrimidine substituent. The sulfonyl group enhances electrophilicity, likely contributing to pesticidal activity through enzyme inhibition .
Key Differences :
- The target compound’s formamide group is less electron-withdrawing than sulfonyl, suggesting divergent mechanisms of action.
- The absence of a pyrimidine ring in the target may limit cross-reactivity with certain biological targets.
Data Table: Structural and Functional Comparison
Biological Activity
n-[1-Benzyl-5-(1H-1,2,4-triazol-5-yl)-1H-imidazol-4-yl]formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a triazole and imidazole moiety, which are known for their biological activity. The presence of these heterocycles contributes to the compound's interaction with various biological targets.
Antitumor Activity
Research indicates that compounds containing triazole and imidazole functionalities exhibit antitumor properties . For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. Specifically, this compound has been tested for its ability to disrupt microtubule dynamics in cancer cells, which is crucial for mitosis and cellular proliferation .
Antimicrobial Properties
The triazole ring is also associated with antimicrobial activity . Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.56 |
| HL-60 (Leukemia) | 2.34 |
| MDA-MB-435 | 0.39 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .
Case Studies
A notable case study investigated the effects of related compounds on HeLa cells. The study found that these compounds induced G2/M phase arrest and perturbed normal microtubule activity, indicating a promising pathway for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-Benzyl-5-(1H-1,2,4-triazol-5-yl)-1H-imidazol-4-yl]formamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorous oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form imidazole-triazole fused cores . For optimization, employ Design of Experiments (DoE) principles to test variables (temperature, stoichiometry, solvent polarity) and analyze outcomes via HPLC for purity assessment. Flow chemistry techniques, such as continuous-flow reactors, enhance reproducibility and scalability by minimizing side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
- FTIR to identify functional groups (e.g., formamide C=O stretch at ~1680 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Cross-reference spectral data with structurally analogous compounds, such as sulfonamide derivatives, to resolve ambiguities .
Q. How can researchers screen this compound for preliminary biological activity in academic settings?
- Methodological Answer : Perform in vitro assays targeting enzymes or receptors relevant to the imidazole-triazole pharmacophore (e.g., antifungal or kinase inhibition assays). Use concentration-response curves (0.1–100 µM) and compare IC₅₀ values against positive controls. Prioritize assays based on structural similarities to bioactive triazole derivatives, such as those with anticancer or anti-inflammatory activity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational structural models of this compound?
- Methodological Answer : If discrepancies arise between X-ray diffraction (XRD) data and computational (DFT) predictions, re-examine experimental conditions:
- Ensure crystal quality (e.g., solvent-free crystallization to avoid lattice distortions).
- Validate computational parameters (e.g., basis sets, solvation models).
Use Cambridge Structural Database (CSD) entries of related triazole-imidazole hybrids for comparative bond-length/angle analysis .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents:
- Replace the benzyl group with bulkier aryl rings (e.g., p-tolyl) to assess steric effects .
- Introduce electron-withdrawing groups (e.g., fluorine) on the triazole ring to modulate electronic properties .
Pair SAR data with molecular docking simulations to correlate structural changes with binding affinity trends .
Q. What experimental approaches mitigate challenges in handling hygroscopic intermediates during synthesis?
- Methodological Answer : For moisture-sensitive intermediates:
- Use anhydrous solvents (e.g., THF, DMF) stored over molecular sieves.
- Perform reactions under inert gas (N₂/Ar) and employ Schlenk-line techniques.
- Store products in desiccators with silica gel or under blue ice conditions to prevent hydrolysis .
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Methodological Answer : Cross-validate using orthogonal assays:
- Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) results.
- Control for assay-specific variables (pH, incubation time, serum content).
Analyze impurities via LC-MS to rule out degradation products affecting activity .
Data Contradiction Analysis
Q. How to troubleshoot conflicting NMR data between synthetic batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
